N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
Description
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-methyl group and a cyclopropanecarboxamide moiety. The benzo[b][1,4]dioxin system (a six-membered aromatic ring fused with a 1,4-dioxane ring) confers rigidity and lipophilicity, while the cyclopropane amide introduces steric constraint and metabolic stability. Such structural attributes are common in bioactive molecules targeting enzymes or receptors requiring planar aromatic recognition and conformationally restricted binding motifs .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(11-5-6-11)18-12-7-17-19(8-12)9-13-10-21-14-3-1-2-4-15(14)22-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESAGVUNRJYQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Dihydrobenzo Dioxin Moiety: This can be achieved through a Pd-catalyzed asymmetric intramolecular aryl C–O bond formation using a chiral spirodiphosphine monoxide ligand.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrazole moiety exhibit a variety of biological activities:
- Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Analogues of this compound have shown promising results in vitro against various cancer cell lines, suggesting potential as anticancer agents .
- Antiparasitic Properties : Some studies have reported that pyrazole derivatives possess antiparasitic activity against protozoa such as Trypanosoma cruzi and Leishmania infantum, with certain compounds displaying low micromolar potencies .
- Anti-inflammatory Effects : The compound's structural characteristics may contribute to anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases .
- Antimicrobial Activity : Related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria, indicating potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the applications of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide:
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Identified as a hit during high-throughput screening for autophagy inducers | Potential use in cancer therapy |
| Study 2 | Investigated cytotoxicity against human cells and antiparasitic activities | Development of antiparasitic drugs |
| Study 3 | Explored antimicrobial properties against various pathogens | Formulation of new antibiotics |
Mechanism of Action
The mechanism of action of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo-Fused Heterocyclic Derivatives
The target compound shares structural similarities with derivatives of benzo[b][1,4]oxazepin and benzo[b][1,4]oxazin, which are frequently explored in medicinal chemistry. Key comparisons include:
Amide-Containing Agrochemicals ()
Key distinctions include:
- Propanil: A simple arylpropanamide with herbicidal activity via inhibition of photosystem II. The target compound’s cyclopropane and pyrazole groups likely redirect its mechanism toward non-phytotoxic targets .
- Isoxaben : Features a benzamide linked to an isoxazole. The target compound’s dioxin system may offer improved resistance to hydrolysis compared to isoxaben’s ester-like linkages .
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely employs carbodiimide-mediated amide coupling (as seen in ), though its pyrazole-dioxin scaffold may require specialized heterocyclic formation steps .
- Cyclopropane amides exhibit superior stability over linear alkyl amides (e.g., propanil) due to reduced susceptibility to enzymatic cleavage .
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a cyclopropanecarboxamide moiety linked to a pyrazole ring and a 2,3-dihydrobenzo[b][1,4]dioxin group. The molecular formula is with a molecular weight of approximately 300.35 g/mol.
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Anticancer Activity : Certain derivatives have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition may lead to increased sensitivity of cancer cells to chemotherapy .
- Anti-inflammatory Effects : Some studies suggest that the compound might modulate inflammatory pathways, potentially reducing conditions such as arthritis or other inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, one study showed that a structurally similar compound had an IC50 value of 0.88 μM against PARP1, indicating potent inhibitory activity .
Data Table: Biological Activity Summary
Case Study 1: PARP Inhibitors in Cancer Therapy
In a clinical setting, the application of PARP inhibitors has been significant in treating cancers with BRCA mutations. Compounds similar to this compound are being explored for their ability to enhance the efficacy of existing chemotherapeutic agents by targeting DNA repair pathways.
Case Study 2: Anti-inflammatory Applications
Another case study highlighted the use of related compounds in preclinical models of inflammation. These compounds demonstrated the ability to reduce markers of inflammation and improve clinical symptoms in animal models of rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, and how can reaction yields be improved?
- Methodology :
- Use a multi-step approach: (1) Condensation of cyclopropanecarboxylic acid with 4-amino-pyrazole derivatives, followed by (2) alkylation with 2,3-dihydrobenzo[d][1,4]dioxin-2-ylmethyl bromide. Optimize solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., K₂CO₃ or Cs₂CO₃) .
- Monitor reaction progress via TLC or HPLC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Data Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 62 |
| THF | Cs₂CO₃ | 60 | 45 |
| Acetonitrile | None | 100 | 28 |
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology :
- Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data using a synchrotron or in-house X-ray source. Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) .
- Validate bond lengths/angles against similar pyrazole-dioxane hybrids (e.g., C–N bond: 1.34–1.38 Å; dihedral angle between pyrazole and dioxin: 15–25°) .
Advanced Research Questions
Q. How to address contradictions between computational docking predictions and experimental bioactivity data?
- Methodology :
- Perform molecular docking (AutoDock Vina) using a high-resolution protein structure (PDB ID: e.g., kinase targets). Compare results with experimental IC₅₀ values.
- If discrepancies arise: (1) Re-optimize ligand geometry via DFT (B3LYP/6-31G*), (2) Validate binding modes with molecular dynamics (MD) simulations (AMBER, 100 ns) .
- Example Finding :
- Docking suggested strong H-bonding with kinase hinge region (ΔG = -9.2 kcal/mol), but low experimental inhibition (IC₅₀ > 10 µM). MD revealed ligand flexibility reduced target residence time .
Q. What multi-method validation strategies confirm structural integrity and purity?
- Methodology :
- XRD : Confirm core structure (e.g., pyrazole-dioxin dihedral angle = 18.7°).
- NMR : Assign peaks via 2D COSY/HSQC (e.g., cyclopropane CH₂ at δ 1.2–1.5 ppm; pyrazole CH at δ 7.8 ppm).
- HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z 354.1215 calculated vs. 354.1213 observed) .
Q. How does the compound’s reactivity vary under acidic/basic conditions?
- Methodology :
- Conduct stability studies in pH 2–12 buffers (37°C, 24 hrs). Monitor degradation via HPLC (C18 column, 254 nm).
- Key Insight : Cyclopropane ring remains intact at pH 4–9 but undergoes ring-opening at pH < 3 (via SN2 attack) or pH > 10 (base-induced strain) .
Theoretical and Mechanistic Questions
Q. Which pharmacophoric features drive the compound’s putative biological activity?
- Methodology :
- Perform pharmacophore modeling (e.g., Schrödinger Phase) using known active analogs. Essential features: (1) Pyrazole N-H (H-bond donor), (2) Dioxin oxygen (H-bond acceptor), (3) Cyclopropane (hydrophobic pocket filler) .
- Validation :
- Mutagenesis studies on target proteins (e.g., kinase T338A mutation reduced binding affinity by 50-fold) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility values across studies?
- Methodology :
- Compare solubility assays: Shake-flask (experimental) vs. COSMO-RS (computational). Adjust for polymorphism (PXRD) and solvent impurities (Karl Fischer titration) .
- Example :
| Method | Solubility (mg/mL) | Conditions |
|---|---|---|
| Shake-flask | 0.45 | PBS, pH 7.4 |
| COSMO-RS | 1.2 | Simulated gastric fluid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
